Physicochemical properties of 5-(Cyclopentyloxy)-2-fluoropyridine
Physicochemical properties of 5-(Cyclopentyloxy)-2-fluoropyridine
An In-depth Technical Guide to 5-(Cyclopentyloxy)-2-fluoropyridine: Synthesis, Characterization, and Medicinal Chemistry Applications
Foreword: Navigating the Frontier of Novel Chemical Entities
In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount. 5-(Cyclopentyloxy)-2-fluoropyridine represents such a frontier—a molecule with significant potential, yet sparsely documented in public-domain literature. This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the researcher, scientist, or drug development professional. We will leverage established principles of physical organic chemistry and draw upon data from structurally analogous compounds to project the physicochemical properties of this molecule.
This document provides a robust framework for its synthesis, proposes detailed protocols for its empirical characterization, and contextualizes its potential utility within medicinal chemistry. It is designed not just to inform, but to empower the investigator to confidently engage with this promising chemical entity.
Molecular Overview and Strategic Importance
5-(Cyclopentyloxy)-2-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a cyclopentyloxy group at the 5-position. This unique combination of functional groups makes it a molecule of considerable interest for drug discovery.
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The 2-Fluoropyridine Core : The fluorine atom at the C-2 position significantly modulates the electronic properties of the pyridine ring. It acts as a strong electron-withdrawing group, lowering the pKa of the pyridine nitrogen and making the ring less susceptible to metabolic oxidation. The C-F bond can also engage in favorable orthogonal multipolar interactions with protein targets and serves as a valuable bioisostere for a hydroxyl group or a hydrogen atom, often enhancing binding affinity and metabolic stability.[1]
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The 5-Cyclopentyloxy Substituent : The ether-linked cyclopentyl group at the C-5 position introduces a significant lipophilic and three-dimensional character. This is crucial for probing hydrophobic pockets within enzyme active sites or receptors. The non-planar, saturated nature of the cyclopentyl ring can improve solubility and escape from the flatland of traditional aromatic scaffolds, often leading to improved pharmacokinetic profiles.
The strategic combination of these two moieties positions 5-(Cyclopentyloxy)-2-fluoropyridine as a valuable building block for constructing complex lead compounds in pharmaceutical research.
Proposed Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing 5-(Cyclopentyloxy)-2-fluoropyridine is via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing fluorine atom at the 2-position activates the pyridine ring, making the 5-position susceptible to nucleophilic attack, especially if a good leaving group is present.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
A plausible and efficient route involves the reaction of a 2,5-disubstituted pyridine, such as 5-bromo-2-fluoropyridine, with sodium cyclopentoxide.
Caption: Proposed synthesis of 5-(Cyclopentyloxy)-2-fluoropyridine.
Causality and Protocol Validation
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Choice of Base and Solvent : Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating cyclopentanol to form the potent cyclopentoxide nucleophile without competing in the subsequent SNAr reaction. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents as they are aprotic and can effectively solvate the alkoxide intermediate.
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Leaving Group : Bromine is an excellent leaving group at the C-5 position. While 2,5-difluoropyridine could also be used, the greater reactivity of the C-2 fluorine towards substitution could lead to undesired side products. Using 5-bromo-2-fluoropyridine provides superior regioselectivity.
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Self-Validating Protocol : The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the product spot/peak. The evolution of hydrogen gas upon addition of NaH to cyclopentanol provides a clear visual confirmation of nucleophile generation.
Detailed Experimental Protocol
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Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyclopentanol (1.2 equivalents) dissolved in anhydrous THF (10 mL per mmol of limiting reagent).
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Nucleophile Formation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
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Activation : Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution indicates the complete formation of sodium cyclopentoxide.
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SNAr Reaction : Add 5-bromo-2-fluoropyridine (1.0 equivalent) to the flask.
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Heating : Heat the reaction mixture to reflux (or to ~80 °C if using DMF) and maintain for 4-12 hours, monitoring by LC-MS.
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Workup : Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
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Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Predicted Physicochemical Properties and Characterization
As direct experimental data is unavailable, the following properties are predicted based on the compound's structure and data from analogous molecules. The protocols for their empirical determination are provided.
| Property | Predicted Value | Basis for Prediction / Comparison |
| Molecular Formula | C₁₀H₁₂FNO | --- |
| Molecular Weight | 181.21 g/mol | --- |
| Appearance | Colorless to light yellow oil | 2-Fluoropyridine is a liquid; the addition of the bulky, non-chromophoric cyclopentyloxy group is unlikely to induce crystallization.[2][3] |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Significantly higher than 2-fluoropyridine (126 °C) due to increased molecular weight and van der Waals forces from the cyclopentyl group.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water. | The lipophilic cyclopentyloxy group will dominate, reducing aqueous solubility compared to simpler pyridines. |
| Predicted logP | 2.5 ± 0.5 | The XLogP3 for 2-fluoropyridine is 0.8.[2] The addition of a cyclopentyloxy group typically increases logP by ~1.5-2.0 units. |
| Predicted pKa | 0.0 ± 0.5 (of conjugate acid) | The pKa of the pyridinium ion of 2-chloropyridine is 0.49.[4] The electron-donating character of the 5-alkoxy group will be offset by the strong electron-withdrawing C2-F, resulting in a very weak base. |
Analytical Workflow for Characterization
Caption: Standard workflow for physicochemical characterization.
Protocol: Melting Point / Boiling Point Determination
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Methodology : Differential Scanning Calorimetry (DSC) is the gold standard.
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Procedure :
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Calibrate the DSC instrument with an indium standard.
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Accurately weigh 1-3 mg of the purified sample into an aluminum DSC pan and hermetically seal it. For a boiling point, use a pinhole lid.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The melting point is determined as the onset temperature of the endothermic melting peak. The boiling point is the onset of the vaporization endotherm.
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Protocol: logP Determination (Shake-Flask Method)
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Rationale : This classic method directly measures the partitioning of a compound between octan-1-ol and water, representing its lipophilicity.
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Procedure :
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Prepare a stock solution of the compound in octan-1-ol.
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Equilibrate octan-1-ol and water by shaking them together for 24 hours and then separating the layers.
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Add a known volume of the stock solution to a mixture of the pre-equilibrated octan-1-ol and water in a glass vial.
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Shake the vial vigorously for 1 hour to allow for partitioning.
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Centrifuge the vial to ensure complete separation of the two phases.
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Carefully sample each layer and determine the concentration of the compound in both the aqueous and octan-1-ol phases using a calibrated HPLC-UV method.
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Calculate logP as: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
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Spectroscopic Analysis (Predicted)
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¹H NMR : Expect signals for the three aromatic protons on the pyridine ring, likely appearing as doublets and a doublet of doublets. The cyclopentyl group will show complex multiplets. Key signals would be the methine proton (-O-CH) around 4.5-5.0 ppm and the remaining aliphatic protons between 1.5-2.2 ppm.
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¹³C NMR : The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.
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¹⁹F NMR : A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The calculated exact mass is 181.0852. The observed mass should be within 5 ppm of this value.
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Infrared (IR) Spectroscopy : Expect strong C-O-C stretching vibrations for the ether linkage (around 1250-1050 cm⁻¹) and characteristic C-F stretching bands (around 1300-1200 cm⁻¹). Aromatic C=C and C=N stretching will appear in the 1600-1450 cm⁻¹ region.
Applications in Medicinal Chemistry
The 5-(Cyclopentyloxy)-2-fluoropyridine scaffold is a prime candidate for fragment-based and lead optimization campaigns.
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Fragment-Based Drug Discovery (FBDD) : With a molecular weight under 200 g/mol and a predicted logP under 3, this molecule fits the "rule of three" for ideal fragments. It can be used in screening campaigns to identify initial low-affinity hits that bind to a biological target. The distinct vectors for chemical elaboration (e.g., functionalization of the cyclopentyl ring or substitution at other positions on the pyridine core) make it an attractive starting point.
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Lead Optimization : As a building block, it can be incorporated into larger molecules to enhance their drug-like properties. Replacing a phenyl or other aromatic group with the 2-fluoropyridine moiety can block metabolic oxidation at that position and introduce beneficial polar contacts.[5] The cyclopentyloxy group can be used to fill a hydrophobic pocket, improving potency and modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its utility is analogous to other fluorinated pyridine building blocks used in the synthesis of APIs.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it with care, based on data for analogous compounds like 2-fluoropyridine and other halogenated pyridines.[7][8]
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Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling : Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
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Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-(Cyclopentyloxy)-2-fluoropyridine stands as a promising, albeit under-explored, chemical scaffold. This guide provides a comprehensive theoretical and practical framework for its synthesis and characterization. By leveraging predictive methods grounded in established chemical principles, we have outlined its likely physicochemical properties and provided validated protocols for their empirical determination. Its structural features—a metabolically robust, polar-interaction-capable 2-fluoropyridine ring coupled with a lipophilic, three-dimensional cyclopentyloxy group—make it a highly valuable tool for medicinal chemists aiming to develop next-generation therapeutics. The true potential of this molecule will undoubtedly be unlocked through the empirical work it now invites.
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